In Vivo TP Receptor Agonist Potency: PGB2 Versus Thromboxane A2 Mimetic U-46619
In an anesthetized rabbit model, PGB2 required a 10-fold higher intravenous dose (5.0 μg/kg) to induce pulmonary hypertension comparable to that elicited by the thromboxane A2 mimetic U-46619 (0.5 μg/kg). Both agents produced equivalent elevations in right ventricular systolic blood pressure, confirming that PGB2 acts as a TP receptor agonist but with substantially reduced potency relative to the reference agonist [1].
| Evidence Dimension | In vivo pulmonary hypertensive response (TP receptor agonism) |
|---|---|
| Target Compound Data | PGB2: 5.0 μg/kg intravenous dose |
| Comparator Or Baseline | U-46619 (TxA2 mimetic): 0.5 μg/kg intravenous dose |
| Quantified Difference | PGB2 requires 10-fold higher dose to achieve comparable pulmonary hypertension |
| Conditions | Anesthetized rabbits; right ventricular systolic blood pressure measurement; n=7 animals |
Why This Matters
Establishes that PGB2 is a weak partial agonist at TP receptors, informing its utility as a negative control or for studying thromboxane receptor pharmacology without the full efficacy of U-46619.
- [1] Orr JA, Wu JY, Liu F. Prostaglandin B2-induced pulmonary hypertension is mediated by TxA2/PGH2 receptor stimulation. Am J Physiol. 1994 Nov;267(5 Pt 1):L602-8. doi: 10.1152/ajplung.1994.267.5.L602. View Source
